molecular formula C22H28N2O4S B502677 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine CAS No. 329266-48-0

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

Cat. No.: B502677
CAS No.: 329266-48-0
M. Wt: 416.5g/mol
InChI Key: IUBMMBZGYYIJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzodioxole intermediate reacts with a suitable piperazine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzodioxole or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine
  • 3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile
  • Benzo[1,3]dioxol-5-ylmethyl-(5-phenyl-furan-2-ylmethyl)-amine

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is unique due to the presence of both the benzodioxole and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine, commonly referred to as a derivative of piribedil, exhibits significant biological activities that have been the focus of various studies. This compound is structurally characterized by a piperazine ring connected to a benzodioxole moiety and a sulfonyl group, contributing to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of approximately 298.34 g/mol. The structural features include:

  • Piperazine Ring : Provides a basic nitrogen atom which can interact with biological targets.
  • Benzodioxole Moiety : Known for its role in enhancing bioactivity through interactions with neurotransmitter systems.
  • Sulfonyl Group : Enhances solubility and may influence binding affinity to target proteins.

Structural Characteristics

Atom TypeCountBonding Characteristics
Carbon (C)16Forms the backbone of the compound
Hydrogen (H)18Contributes to stability and solubility
Nitrogen (N)4Involved in hydrogen bonding
Oxygen (O)2Participates in dipole interactions

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Dopaminergic Activity : Similar to piribedil, this compound acts as a dopamine receptor agonist, which is beneficial in treating Parkinson's disease by enhancing dopaminergic transmission in the brain. Studies have shown that compounds with similar structures can improve motor functions in animal models of Parkinson's disease .
  • Antioxidant Effects : The presence of the benzodioxole structure suggests potential antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various neurodegenerative diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neurons from damage induced by neurotoxins, potentially through anti-inflammatory pathways .

Study on Neuroprotective Effects

A study conducted on rat models demonstrated that administration of the compound resulted in significant neuroprotection against induced oxidative stress. Key findings included:

  • Reduction in Malondialdehyde Levels : Indicative of decreased lipid peroxidation.
  • Increase in Antioxidant Enzyme Activity : Such as superoxide dismutase (SOD) and catalase.

These results support the hypothesis that the compound may be effective in managing oxidative stress-related conditions .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-11-16(2)18(4)22(17(15)3)29(25,26)24-9-7-23(8-10-24)13-19-5-6-20-21(12-19)28-14-27-20/h5-6,11-12H,7-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBMMBZGYYIJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.